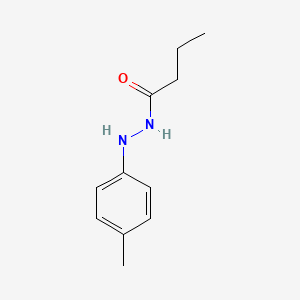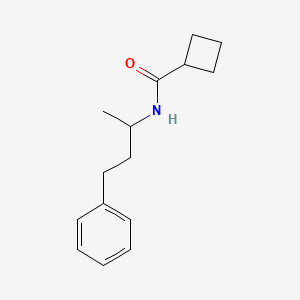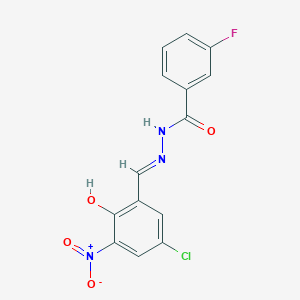
N'-(4-methylphenyl)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)butanohydrazide, also known as 4-MPH, is a chemical compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for a variety of research applications. In
Mécanisme D'action
The mechanism of action of N'-(4-methylphenyl)butanohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of reactive oxygen species (ROS). ROS are molecules that are produced during normal cellular metabolism and can cause damage to cells and tissues. By inhibiting ROS activity, this compound may help to protect cells from damage and prevent the development of disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. Additionally, this compound has been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. These effects suggest that this compound may have potential as a therapeutic agent for diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(4-methylphenyl)butanohydrazide in lab experiments is its high purity. This allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design further studies.
Orientations Futures
There are several future directions for research on N'-(4-methylphenyl)butanohydrazide. One potential area of research is its use as an anti-tumor agent. Further studies could investigate the mechanisms by which this compound inhibits tumor growth and its potential use in cancer therapy. Additionally, future research could focus on the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies could investigate the effects of this compound on the cardiovascular system and its potential use in preventing or treating cardiovascular disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for a variety of research applications. The synthesis method is relatively straightforward and yields a high purity product. This compound has been shown to have potential as an anti-tumor agent and in the treatment of diseases associated with oxidative stress. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N'-(4-methylphenyl)butanohydrazide involves the reaction of 4-methylbenzoyl chloride with n-butylhydrazine. The resulting product is then purified through recrystallization. This method yields a high purity product and is relatively straightforward.
Applications De Recherche Scientifique
N'-(4-methylphenyl)butanohydrazide has been used in a variety of scientific research studies. It has been shown to have potential as an anti-tumor agent, as it inhibits the growth of cancer cells. Additionally, this compound has been used in studies investigating the role of oxidative stress in various diseases, including Alzheimer's disease and Parkinson's disease. It has also been used in studies examining the effects of oxidative stress on the cardiovascular system.
Propriétés
IUPAC Name |
N'-(4-methylphenyl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-4-11(14)13-12-10-7-5-9(2)6-8-10/h5-8,12H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVPBGKEDVVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5986050.png)
![1-[2-hydroxy-3-(2-{[(2-isopropoxyethyl)amino]methyl}-4-methoxyphenoxy)propyl]-4-piperidinol](/img/structure/B5986070.png)


![4-ethoxy-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5986088.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B5986096.png)
![1-[2-(3-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5986100.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(5-pyrimidinylethynyl)benzyl]ethanamine](/img/structure/B5986111.png)
![N-(tert-butyl)-N'-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}urea](/img/structure/B5986117.png)
![N-[2-(methylthio)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5986121.png)
![methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5986140.png)
![methyl 1-(3-{3-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B5986154.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5986160.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5986165.png)
